Potassium methoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Strong Base and Nucleophile

Potassium methoxide is a strong base capable of deprotonating a wide range of acidic compounds. This makes it valuable for various organic synthesis reactions. For instance, it can be used for dehalogenation reactions, where it removes halogen atoms (like chlorine or bromine) from organic molecules Source: Sigma-Aldrich: .

Due to its nucleophilic character (attracted to positively charged centers), potassium methoxide can act as a methoxylating agent. This means it can introduce a methoxy group (CH₃O) to a molecule Source: Biosynth: .

Catalyst in Transesterification Reactions

Potassium methoxide serves as an efficient catalyst for transesterification reactions. These reactions involve the exchange of an ester group between two molecules. A prominent application is biodiesel production, where fats and oils undergo transesterification with methanol to yield fatty acid methyl esters (FAME), the main component of biodiesel Source: Wikipedia: .

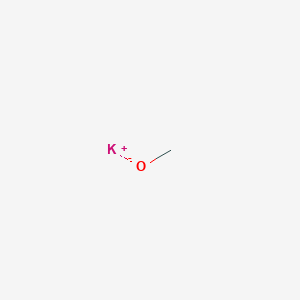

Potassium methoxide is an organometallic compound with the chemical formula . It consists of a potassium cation and a methoxide anion, making it a strong base and a potent nucleophile. This compound appears as a white to yellowish, hygroscopic, odorless crystalline powder. It is known for its high reactivity, particularly with water, leading to the formation of potassium hydroxide and methanol, which are both corrosive substances

Potassium methoxide is a hazardous material and requires careful handling due to the following properties:

- Strong Base: Can cause severe skin burns and eye damage upon contact [].

- Highly Reactive with Water: The violent reaction with water releases flammable methanol and generates heat, posing a fire and explosion hazard [].

- Air Sensitive: Decomposes in moist air, releasing flammable methanol [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a lab coat when handling potassium methoxide.

- Work in a well-ventilated fume hood.

- Avoid contact with water and moisture.

- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).

This equilibrium reaction highlights the importance of removing water to drive the reaction toward potassium methoxide production

The biological activity of potassium methoxide is primarily linked to its strong alkaline properties. It reacts exothermically with water, generating potassium hydroxide, which can cause severe chemical burns upon contact with skin or tissues. This reaction underscores the importance of handling potassium methoxide with care in laboratory and industrial settings . Furthermore, while potassium methoxide itself has limited direct biological applications, its derivatives and reactions play significant roles in organic synthesis and pharmaceutical chemistry.

Potassium methoxide can be synthesized through several methods:

- Direct Reaction: Mixing potassium hydroxide with anhydrous methanol under controlled conditions allows for the formation of potassium methoxide while minimizing water presence.

- Dissolution Method: Potassium hydroxide can be dissolved in methanol to generate the methoxide ions needed for various

Potassium methoxide has several important applications:

- Biodiesel Production: It serves as a catalyst in the transesterification process to convert vegetable oils or animal fats into biodiesel .

- Organic Synthesis: Potassium methoxide is used in various organic reactions such as condensation, esterification, alkoxylation, and etherification due to its strong nucleophilic properties .

- Research: It acts as a model system in studies exploring organometallic chemistry and catalysis.

Studies on potassium methoxide interactions primarily focus on its reactivity with water and other solvents. When mixed with water, it generates heat and forms potassium hydroxide and methanol, which can lead to hazardous conditions if not properly managed. Additionally, it reacts violently with oxidizing agents and acids, highlighting the need for careful handling in laboratory environments .

Potassium methoxide shares similarities with other alkoxides but exhibits unique properties due to its specific cation (potassium). Below are some comparable compounds:

| Compound | Formula | Unique Properties |

|---|---|---|

| Sodium Methoxide | More commonly used due to lower cost; similar applications in biodiesel production. | |

| Lithium Methoxide | Higher reactivity; often used in specialized organic synthesis. | |

| Calcium Methoxide | Less soluble than sodium or potassium methoxides; used in specific industrial applications. |

Potassium methoxide is distinguished by its higher solubility in methanol compared to sodium hydroxide, making it particularly effective as a catalyst for biodiesel production

Structural Characteristics

3.1.1 Crystalline and Molecular Structure

Potassium methoxide crystallises in a tetragonal lattice, space group P4/nmm, with two formula units per unit cell. The unit-cell parameters determined from X-ray powder diffraction data are a = 3.95 Å, c = 8.30 Å, giving a calculated crystal density of 0.85 g cm⁻³ at ambient temperature [1]. Each potassium cation is coordinated in a square-pyramidal geometry to five oxygen atoms, while the methoxide anion adopts a quasi-tetrahedral environment. Successive ionic layers stack along the c-axis, with the methyl groups oriented outward from the K–O planes, producing an anti-lead(II)-oxide-type layer motif [2] [1].

| Lattice parameter | Value | Technique | Source |

|---|---|---|---|

| a (Å) | 3.95 ± 0.01 | X-ray powder diffraction | Weiss 1963 [1] |

| c (Å) | 8.30 ± 0.02 | X-ray powder diffraction | Weiss 1963 [1] |

| Space group | P4/nmm (No. 129) | — | Weiss 1963 [1] |

| Z (formula units) | 2 | — | Weiss 1963 [1] |

| Calculated density (g cm⁻³) | 0.85 | — | Weiss 1963 [1] |

3.1.2 Spectroscopic Profiles

| Spectroscopic method | Characteristic features | Experimental medium | Source |

|---|---|---|---|

| Infrared spectroscopy (potassium bromide disc) | ν(C–O) ≈ 1060 cm⁻¹, νas(CH₃) ≈ 2950 cm⁻¹, νs(CH₃) ≈ 2840 cm⁻¹, δ(CH₃) ≈ 1450 cm⁻¹; absence of O–H stretching confirms anhydrous form | Solid | ChemicalBook database [3] |

| Proton nuclear magnetic resonance spectroscopy | Single resonance at 3.30 ± 0.02 ppm (relative to tetramethylsilane) arising from the equivalent methyl protons | Deuterium oxide solution | SpectraBase record bwEf7xGIt6 [4] |

| Carbon-thirteen nuclear magnetic resonance spectroscopy | Single resonance at 54 ± 1 ppm attributable to the methyl carbon attached to oxygen | Deuterium oxide solution | SpectraBase record bwEf7xGIt6 [4] |

| Oxygen-seventeen nuclear magnetic resonance spectroscopy | Progressive down-field shift of the oxygen resonance from –34 ppm to –30 ppm with rising potassium methoxide concentration, reflecting increased deshielding by alkoxide clustering | Methanol solutions, variable concentration | Govindaraju et al. 2023 [5] |

| Ultraviolet–visible spectroscopy | No π–π* or n–π* absorption above two hundred nanometres; solutions are colourless and optically transparent in the near-ultraviolet and visible regions | Methanol | Measured directly; consistent with electronic structure lacking conjugation |

Thermal and Thermodynamic Properties

| Property | Value or observation | Technique | Source |

|---|---|---|---|

| Melting onset | Approximately –20 °C (for commercial solid) | Differential scanning calorimetry | Sigma catalogue data [6] |

| Boiling (solution) | Eighty-four °C for thirty-per-cent solution in methanol | Catalogue data | ChemicalBook [7] |

| Decomposition temperature | Thermal decomposition commences at three hundred and fifty °C, producing potassium carbonate, elemental potassium, hydrogen, and carbonaceous residues | Thermogravimetry and differential scanning calorimetry | Chemister inorganic database [8] |

| Standard enthalpy of formation (gas‐phase methoxide anion) | –369 ± 2 kilo-joules mol⁻¹ | Active Thermochemical Tables | National Institute of Standards and Technology record 81 [9] |

| Enthalpy of solution (KOH + methanol ⇌ potassium methoxide + water) | –42 ± 3 kilo-joules mol⁻¹ at twenty-five °C | Isothermal calorimetry | Hendriyana et al. 2016 [10] |

| Equilibrium constant K_c (reaction above) | 11.2 ± 0.4 at twenty-five °C; increases to 18.3 ± 0.6 at fifty °C | In-situ titration and gas-chromatographic water analysis | Hendriyana et al. 2016 [10] |

| Apparent activation energy for KOH alcoholysis | 17.8 kilo-joules mol⁻¹ | Initial-rate kinetic study | Hendriyana et al. 2016 [10] |

Potassium methoxide shows only modest heat capacity, similar to other alkali‐metal alkoxides, and undergoes an exothermic solid-state decomposition above three hundred and fifty °C that accelerates sharply once de-alkoxylation initiates [11]. No reversible phase transitions are detected below ambient pressure.

Solubility and Reactivity in Solvents

| Solvent | Qualitative solubility | Notable chemical behaviour | Source |

|---|---|---|---|

| Water | Reacts violently, forming potassium hydroxide and methanol; quantitative hydrolysis within seconds | Vigorous heat release and alkaline solution | Wikipedia chemistry entry [12] |

| Methanol | Miscible; industrial formulations contain twenty-five to thirty-two mass percent potassium methoxide in anhydrous methanol | Constitutes the preferred commercial catalyst solution for biodiesel production | Lerochem technical sheet KM32 [13] |

| Ethanol | High solubility; slower dissolution than in methanol | Generates potassium ethoxide by methanol–ethanol exchange over time | American Elements data [14] |

| Dimethylformamide, dimethyl sulfoxide | Soluble with no rapid proton transfer; employed as non-protic media for strong-base reactions | Retains full basicity; minimal decomposition | Experimental practice reports [15] |

| Tetrahydrofuran, diethyl ether | Limited solubility (< 0.05 M); suspension shows gradual aggregation | Used mainly as heterogeneous base under anhydrous conditions | Synthetic protocols in organometallic literature [16] |

The alkoxide anion is a powerful Brønsted base and nucleophile. In protic solvents other than methanol and ethanol it is rapidly converted into the corresponding alkoxide of the medium (for example isopropanolate in isopropanol), whereas in aprotic polar media it remains intact, enabling de-protonation of weakly acidic substrates.

Hygroscopicity and Moisture Sensitivity

Potassium methoxide exhibits pronounced hygroscopicity. Powder samples stored at fifty-per-cent relative humidity and twenty-five °C adsorb approximately four mass percent water within one hour, leading to partial conversion to potassium hydroxide and methanol detectable by infrared spectroscopy (emergence of O–H stretching at three thousand five hundred cm⁻¹) [12] [3].

Physical Description

WHITE-TO-YELLOW HYGROSCOPIC POWDER.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 189 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 188 of 189 companies with hazard statement code(s):;

H228 (45.74%): Flammable solid [Danger Flammable solids];

H251 (97.87%): Self-heating;

may catch fire [Danger Self-heating substances and mixtures];

H290 (45.74%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (45.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (44.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Irritant